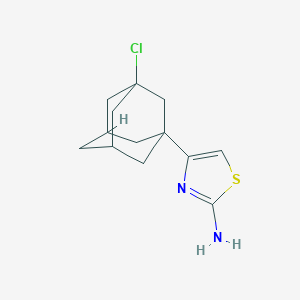

4-(3-Chloro-1-adamantyl)-1,3-thiazol-2-amine

Overview

Description

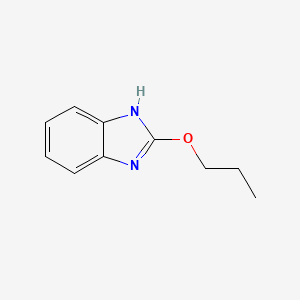

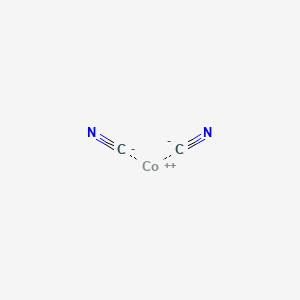

“4-(3-Chloro-1-adamantyl)-1,3-thiazol-2-amine” is a chemical compound with the molecular formula C13H17ClN2S . It has an average mass of 268.806 Da and a mono-isotopic mass of 268.080109 Da . This product is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

The synthesis of adamantane derivatives, including “this compound”, often starts with R-substituted adamantanes . For instance, the reaction of 1-bromoadamantane with acetylene in a mixture of sulfuric acid and hexane at 5°C results in 1-acetyladamantane .Molecular Structure Analysis

The molecular structure of “this compound” consists of a 1,3-thiazole ring and a 3-chloro-1-adamantyl group . The adamantyl group is a bulky, three-dimensional structure that can influence the properties of the compound.Chemical Reactions Analysis

The chemical reactions involving adamantane derivatives are diverse and can lead to a wide range of products . For example, the hydrolysis of ketoesters in a mixture of AcOH3 H2SO43 H2O results in ketone at R = H and at R = Cl, Br in 3-hydroxy-1-adamantyl methyl ketone .Scientific Research Applications

Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis

The study of adamantane-1,3,4-thiadiazole hybrid derivatives, including compounds with structural similarities to 4-(3-Chloro-1-adamantyl)-1,3-thiazol-2-amine, has provided insights into noncovalent interactions characterizing their molecular structures. Quantum Theory of Atoms-in-Molecules (QTAIM) approach and Hirshfeld surface analysis have been utilized to assess the nature of these interactions, highlighting the role of N–H⋯N hydrogen bonds and H–H bonding in stabilizing the crystal structures of these compounds (El-Emam et al., 2020).

Antioxidant and Antiproliferative Activities

Research into 1,3,4-thiadiazoles derived from phenolic acids, similar in structure to this compound, has demonstrated significant antioxidant and antiproliferative potential. These compounds, particularly those incorporating an adamantane ring, have shown promising activity against human acute promyelocytic leukemia cells and lung carcinoma cells, suggesting their utility in cancer research (Jakovljević et al., 2017).

Corrosion Inhibition

A study focusing on the corrosion inhibition performances of various thiazole and thiadiazole derivatives for the protection of iron metal surfaces has revealed that such compounds can effectively prevent corrosion. This research, though not directly mentioning this compound, underscores the potential of similar compounds in materials science and engineering applications (Kaya et al., 2016).

Antimicrobial and Anti-HIV-1 Activity

The synthesis and evaluation of certain 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and related compounds have demonstrated significant in vitro activities against various strains of bacteria and the yeast-like pathogenic fungus Candida albicans. Additionally, some of these compounds exhibited notable antiviral activity against HIV-1, indicating their potential in antimicrobial and antiviral therapies (El-Emam et al., 2004).

Synthesis and Chemical Modification Techniques

The chemical synthesis and modification of 4-(1-adamantyl)-2-aryl-1,3-thiazoles from 4-(1-adamantyl)-1,2,3-thiadiazole have been explored, demonstrating methods to generate compounds with potential applications in various fields of chemistry and pharmacology (Shchipalkin et al., 2011).

properties

IUPAC Name |

4-(3-chloro-1-adamantyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2S/c14-13-4-8-1-9(5-13)3-12(2-8,7-13)10-6-17-11(15)16-10/h6,8-9H,1-5,7H2,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTLCPGTCAUVNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)Cl)C4=CSC(=N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397252 | |

| Record name | 4-(3-chloro-1-adamantyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26662699 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

28599-75-9 | |

| Record name | 4-(3-chloro-1-adamantyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Dibromomethylphenoxy)methyl]oxirane](/img/structure/B1608293.png)

![4-amino-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1608299.png)

![1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[3-(oxiran-2-ylmethoxy)propyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1608305.png)

![1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene](/img/structure/B1608316.png)